molecular formula C13H9NO3S B5219662 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B5219662
M. Wt: 259.28 g/mol
InChI Key: MATAOXHDIABGIR-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as HPTD, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HPTD belongs to the class of thiazolidinediones and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to modulate the expression of various genes that are involved in the regulation of cell growth and survival. 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its low toxicity, which makes it a safe compound to work with. In addition, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of research could focus on the development of more efficient synthesis methods for 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. This could lead to the development of more targeted therapies for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-hydroxybenzaldehyde and 2-propyn-1-ol in the presence of a base to form 4-(2-propyn-1-yloxy)benzaldehyde. This intermediate is then reacted with thiosemicarbazide to form the final product, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer treatment. In addition, 5-(4-hydroxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-2-7-14-12(16)11(18-13(14)17)8-9-3-5-10(15)6-4-9/h1,3-6,8,15H,7H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATAOXHDIABGIR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolidine-2,4-dione, 5-(4-hydroxybenzylidene)-3-prop-2-ynyl-

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